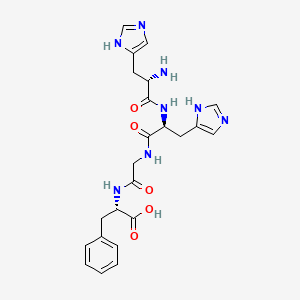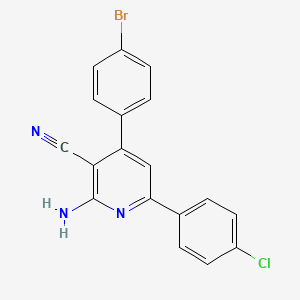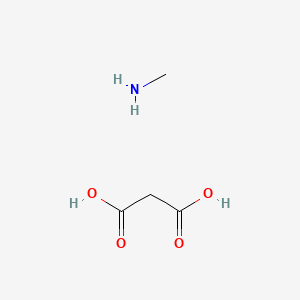
L-Histidyl-L-histidylglycyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Histidyl-L-histidylglycyl-L-Phenylalanin ist eine Peptidverbindung, die aus den Aminosäuren Histidin, Glycin und Phenylalanin besteht. Peptide wie dieses sind in verschiedenen Bereichen der wissenschaftlichen Forschung von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von L-Histidyl-L-histidylglycyl-L-Phenylalanin erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:
Kopplungsreaktion: Die Aminosäuren werden unter Verwendung von Reagenzien wie HBTU oder DIC aktiviert und an das harzgebundene Peptid gekoppelt.
Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von TFA (Trifluoressigsäure) entfernt.
Abspaltung: Das fertige Peptid wird unter Verwendung eines Abspaltungsgemischs, das häufig TFA, Wasser und Scavenger wie TIS (Triisopropylsilan) enthält, vom Harz abgespalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Peptiden wie L-Histidyl-L-histidylglycyl-L-Phenylalanin erfolgt häufig unter Verwendung von großtechnischer SPPS oder Flüssigphasenpeptidsynthese (LPPS). Diese Methoden sind auf hohe Ausbeute und Reinheit optimiert und beinhalten automatisierte Synthesizer und strenge Reinigungsprozesse wie HPLC (Hochleistungsflüssigchromatographie).
Analyse Chemischer Reaktionen
Arten von Reaktionen
L-Histidyl-L-histidylglycyl-L-Phenylalanin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Histidinreste können zu Histidylradikalen oxidiert werden.
Reduktion: Reduktionsreaktionen können auf Disulfidbrücken abzielen, wenn diese in der Peptidstruktur vorhanden sind.
Substitution: Aminosäurereste können durch andere funktionelle Gruppen substituiert werden, um die Eigenschaften des Peptids zu verändern.
Gängige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.
Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Modifikation, wie z. B. Acylierungsmittel für N-terminale Modifikationen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Histidinresten zur Bildung von Histidylradikalen führen, während die Reduktion zur Spaltung von Disulfidbrücken führen kann.
Wissenschaftliche Forschungsanwendungen
L-Histidyl-L-histidylglycyl-L-Phenylalanin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Peptidsynthese- und Modifikationstechniken.
Biologie: Untersucht auf seine potenzielle Rolle bei der Zellsignalisierung und Protein-Interaktionen.
Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, einschließlich seiner Rolle als bioaktives Peptid.
Industrie: Genutzt bei der Entwicklung von Peptid-basierten Materialien und Pharmazeutika.
Wirkmechanismus
Der Wirkmechanismus von L-Histidyl-L-histidylglycyl-L-Phenylalanin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Histidinreste können an Metallionen binden und so verschiedene biochemische Prozesse ermöglichen. Das Peptid kann auch mit Zelloberflächenrezeptoren interagieren, was die zellulären Signalwege beeinflusst und die biologischen Aktivitäten moduliert.
Wirkmechanismus
The mechanism of action of L-Histidyl-L-histidylglycyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The histidine residues can bind to metal ions, facilitating various biochemical processes. The peptide can also interact with cell surface receptors, influencing cellular signaling pathways and modulating biological activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Glycyl-L-histidyl-L-Lysin: Ein Tripeptid mit ähnlichen biologischen Aktivitäten, das für seine Rolle bei der Wundheilung und Anti-Aging bekannt ist.
Glycyl-L-histidyl-L-Phenylalanin: Ein weiteres Tripeptid mit vergleichbaren Eigenschaften, das in verschiedenen biochemischen Studien verwendet wird.
Einzigartigkeit
L-Histidyl-L-histidylglycyl-L-Phenylalanin ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins mehrerer Histidinreste einzigartig, was seine Metallbindungseigenschaften und biologischen Aktivitäten im Vergleich zu anderen ähnlichen Peptiden verbessern kann.
Eigenschaften
CAS-Nummer |
195152-00-2 |
|---|---|
Molekularformel |
C23H28N8O5 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N8O5/c24-17(7-15-9-25-12-28-15)21(33)31-18(8-16-10-26-13-29-16)22(34)27-11-20(32)30-19(23(35)36)6-14-4-2-1-3-5-14/h1-5,9-10,12-13,17-19H,6-8,11,24H2,(H,25,28)(H,26,29)(H,27,34)(H,30,32)(H,31,33)(H,35,36)/t17-,18-,19-/m0/s1 |
InChI-Schlüssel |
IEUNRZAPMHVWJH-FHWLQOOXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)


![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
